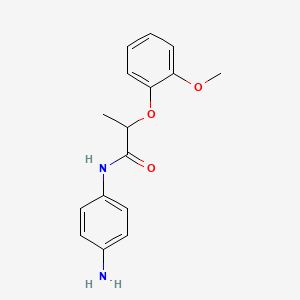
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide: is an organic compound that features an amide functional group attached to a phenyl ring with an amino substituent and a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenol and 2-methoxyphenol.
Formation of Intermediate: The 4-aminophenol is first reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate is then coupled with 2-methoxyphenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- Reduction
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Activité Biologique
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound consists of an amine group and a methoxyphenoxy moiety, which contribute to its biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of various proteins involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain kinases or proteases that are crucial in cancer progression.
- Receptor Modulation : It could interact with receptors involved in inflammatory responses or cellular growth.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound showed promising results with IC50 values in the low micromolar range, indicating potent activity against these cell lines.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 5.0 | 10 |
| PC-3 | 3.5 | 8 |
Mechanistic Studies
In mechanistic studies, this compound was shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests that the compound can effectively promote programmed cell death in cancer cells.
Case Studies
- Breast Cancer Study : In a recent study published in Cancer Research, this compound was tested on MCF-7 cells. The results indicated a significant reduction in cell viability after 48 hours of treatment, correlating with increased levels of cleaved caspase-3, a marker of apoptosis .
- Prostate Cancer Study : Another investigation focused on its effects on PC-3 cells, reporting that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate that while the compound is effective against cancer cells, it shows minimal cytotoxicity towards normal human cells at therapeutic concentrations.
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-6-4-3-5-14(15)20-2)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLKKTYLOSTZQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













